molecular formula C52H38O4 B14291743 10,10'-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol) CAS No. 113882-03-4

10,10'-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol)

Cat. No.: B14291743
CAS No.: 113882-03-4
M. Wt: 726.9 g/mol
InChI Key: CUMBQNSMINXFDC-UHFFFAOYSA-N
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Description

10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol): 9-Anthracenol, 10,10’-dioxybis[9,10-dihydro-9,10-diphenyl-] , is a complex organic molecule with the following chemical formula:

C52H38O4\text{C}_{52}\text{H}_{38}\text{O}_4C52​H38​O4​

. Its IUPAC name is 10-[(10-hydroxy-9,10-diphenyl-9,10-dihydroanthracen-9-yl)peroxy]-9,10-diphenyl-9,10-dihydroanthracen-9-ol . The compound consists of two anthracene units connected by a peroxide bridge.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the oxidation of 9,10-diphenyl-9,10-dihydroanthracene using a suitable oxidizing agent (e.g., hydrogen peroxide or peracids). The resulting intermediate undergoes further reactions to form the desired peroxide linkage.

Reaction Conditions: The oxidation step typically occurs under mild conditions, with careful control of temperature and reagent concentration. Acidic or basic conditions may be employed, depending on the specific reaction pathway.

Industrial Production: While industrial-scale production details are proprietary, laboratories often synthesize this compound for research purposes.

Chemical Reactions Analysis

Reactivity: 10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol) can undergo various reactions:

    Oxidation: The peroxide bridge makes it susceptible to oxidation reactions.

    Reduction: Reduction of the peroxide group can yield the corresponding diol.

    Substitution: Substitution reactions at the aromatic rings are possible.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids (e.g., peroxyacetic acid).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Lewis acids or bases (e.g., AlCl₃, BF₃), nucleophiles (e.g., amines).

Major Products: The major products depend on the specific reaction conditions. Oxidation yields the peroxide, while reduction forms the diol.

Scientific Research Applications

10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol) finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antitumor agent due to its reactive oxygen species (ROS) generation.

    Medicine: Explored for its antimicrobial properties.

    Industry: Limited industrial applications due to its complexity.

Mechanism of Action

The compound’s mechanism involves ROS generation upon decomposition of the peroxide bridge. ROS can damage cellular components, making it relevant for biological studies.

Comparison with Similar Compounds

While 10,10’-Peroxybis(9,10-diphenyl-9,10-dihydroanthracen-9-ol) is unique due to its peroxide linkage, similar compounds include other anthracene derivatives with varying functional groups.

Properties

CAS No.

113882-03-4

Molecular Formula

C52H38O4

Molecular Weight

726.9 g/mol

IUPAC Name

10-(10-hydroxy-9,10-diphenylanthracen-9-yl)peroxy-9,10-diphenylanthracen-9-ol

InChI

InChI=1S/C52H38O4/c53-49(37-21-5-1-6-22-37)41-29-13-17-33-45(41)51(39-25-9-3-10-26-39,46-34-18-14-30-42(46)49)55-56-52(40-27-11-4-12-28-40)47-35-19-15-31-43(47)50(54,38-23-7-2-8-24-38)44-32-16-20-36-48(44)52/h1-36,53-54H

InChI Key

CUMBQNSMINXFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(C4=CC=CC=C42)(C5=CC=CC=C5)OOC6(C7=CC=CC=C7C(C8=CC=CC=C86)(C9=CC=CC=C9)O)C1=CC=CC=C1)O

Origin of Product

United States

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